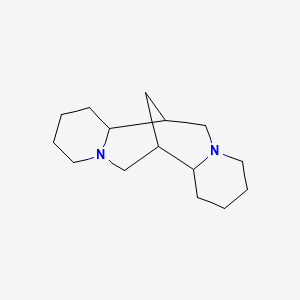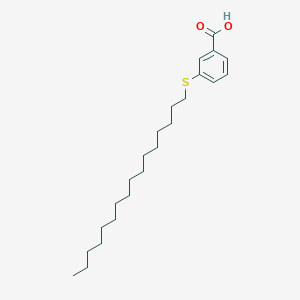
(-)-Sparteine
描述
(-)-Sparteine is a naturally occurring alkaloid found in the plant species Lupinus and Cytisus. It is a chiral compound with a tetracyclic structure, known for its use in asymmetric synthesis and as a ligand in various chemical reactions. The compound has garnered significant interest due to its unique properties and applications in both organic chemistry and medicinal research.
准备方法
Synthetic Routes and Reaction Conditions: (-)-Sparteine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from plant materials using solvents like ethanol or methanol. Chemical synthesis typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from plant sources due to the complexity of its synthetic routes. The process involves large-scale extraction, purification, and crystallization to obtain the pure compound. Advances in synthetic biology and metabolic engineering are also being explored to produce this compound through microbial fermentation.
化学反应分析
Types of Reactions: (-)-Sparteine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sparteine N-oxide.
Reduction: Reduction reactions can convert it into dihydrosparteine.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sparteine N-oxide.
Reduction: Dihydrosparteine.
Substitution: Various substituted sparteine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (-)-Sparteine is widely used as a chiral ligand in asymmetric synthesis, particularly in the synthesis of enantiomerically pure compounds. It is also employed in the formation of chiral complexes with transition metals.
Biology: In biological research, this compound is used to study the effects of alkaloids on cellular processes and as a tool to investigate chiral interactions in biological systems.
Medicine: this compound has been studied for its potential therapeutic effects, including its use as an antiarrhythmic agent. It has also been explored for its potential in treating certain neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and as a chiral auxiliary in the production of fine chemicals.
作用机制
(-)-Sparteine exerts its effects primarily through its interaction with ion channels and receptors in biological systems. It acts as a sodium channel blocker, which contributes to its antiarrhythmic properties. The compound also interacts with various enzymes and proteins, influencing their activity and function.
相似化合物的比较
Lupinine: Another alkaloid found in Lupinus species, similar in structure but with different pharmacological properties.
Cytisine: A structurally related alkaloid with applications in smoking cessation therapy.
Anabasine: An alkaloid with similar structural features but different biological activities.
Uniqueness: (-)-Sparteine is unique due to its tetracyclic structure and its ability to form stable chiral complexes with transition metals. This property makes it particularly valuable in asymmetric synthesis and chiral catalysis, distinguishing it from other similar alkaloids.
属性
IUPAC Name |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCCWJSBJZJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859156 | |
| Record name | Sparteine non-stereo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-39-1 | |
| Record name | Sparteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B7772176.png)
![3-[(3-methylbenzoyl)amino]benzoic Acid](/img/structure/B7772183.png)

![(5E)-3-cyclohexyl-5-[(3-hydroxyanilino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7772195.png)




![[Amino-[2-[2-[2-[amino(azaniumylidene)methyl]sulfanylethoxy]ethoxy]ethylsulfanyl]methylidene]azanium;dibromide](/img/structure/B7772241.png)



![diethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B7772251.png)
![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7772252.png)
